molecular formula C16H16F3NO3S B2890464 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034467-98-4

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2890464
CAS RN: 2034467-98-4
M. Wt: 359.36
InChI Key: PESLMECUQLZUOT-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies. This compound is designed to selectively target and kill hypoxic cancer cells, which are resistant to conventional chemotherapy and radiation therapy.

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

Compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. For instance, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrated potent inhibition of SCD-1, highlighting its potential for therapeutic applications in metabolic disorders (Uto et al., 2009).

Cognitive Enhancing and Antihypoxic Activities

Research on 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, which share a structural motif with N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, has shown promising antiamnestic and antihypoxic activities. These compounds could reverse amnesia and protect against hypoxia in mice, suggesting their potential as cognitive enhancers or in treating conditions associated with oxygen deprivation (Ono et al., 1995).

Antimicrobial and Enzyme Inhibition

Derivatives of the compound have been synthesized and evaluated for antimicrobial activity and enzyme inhibition. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed significant antimicrobial activity and were further investigated for docking studies, indicating their potential in developing new antimicrobial agents or enzyme inhibitors (Spoorthy et al., 2021).

Anticancer Activity

Compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide have been designed, synthesized, and evaluated for anticancer activity. N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, for example, demonstrated inhibitory activity against histone deacetylases, a class of enzymes involved in the regulation of gene expression, showing potential as anticancer agents (Jiao et al., 2009).

Electrochemical Applications

Research has also explored the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, related to the chemical structure of interest, for the development of electrochromic conducting polymers. These polymers exhibit low redox switching potentials and high stability, making them suitable for applications in electronic devices (Sotzing et al., 1996).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-10-13(23-8-7-21)14-6-3-9-24-14/h1-6,9,13,21H,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESLMECUQLZUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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